molecular formula C15H7Cl2F3N2O B2719944 6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline CAS No. 478064-57-2

6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline

Cat. No.: B2719944
CAS No.: 478064-57-2
M. Wt: 359.13
InChI Key: FZIPCACOFIJQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline is a chemical compound with the molecular formula C15H7Cl2F3N2O. It is known for its unique structure, which includes dichloro, phenoxy, and trifluoromethyl groups attached to a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dichloroquinoxaline with phenol and trifluoromethylating agents. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound .

Scientific Research Applications

6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline is unique due to the presence of both phenoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6,7-dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F3N2O/c16-9-6-11-12(7-10(9)17)22-14(13(21-11)15(18,19)20)23-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIPCACOFIJQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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